1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 4-amino-2-(trifluoromethylthio)benzene with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. The chloropropanone moiety can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but lacks the chloropropanone moiety.
4-Amino-2-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the chloropropanone moiety.
Uniqueness
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethylthio group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClF3NOS |
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Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-5-8(16)3-6-1-2-7(15)4-9(6)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
ASNOXWXRDCULNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)SC(F)(F)F)CC(=O)CCl |
Origin of Product |
United States |
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